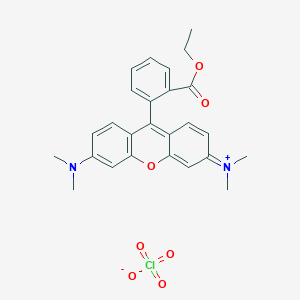
Tetramethylrhodamine ethyl ester perchlorate
Descripción general
Descripción
Tetramethylrhodamine ethyl ester perchlorate (TMRE) is a non-cytotoxic cell-permeant fluorogenic dye most commonly used to assess mitochondrial function using live cell fluorescence microscopy and flow cytometry . It displays excitation/emission spectra of 550/575 nm, respectively . It is also known as TMRE perchlorate, a potential mitochondrial dye .
Molecular Structure Analysis
The molecular formula of TMRE is C26H27ClN2O7 . The molecular weight is 515.0 g/mol . The IUPAC name is [6-(dimethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;perchlorate .Chemical Reactions Analysis
TMRE is used to study the effects of high glucose in inducing mitochondrial morphology and metabolic changes . It is also used to study Fullerene C60 penetration into Leukemic Cells and the subsequent photoinduced Cytotoxic Effects .Physical And Chemical Properties Analysis
TMRE is a red-orange fluorescent dye . It is used with fluorescence microscope . The excitation/emission is 549/574 nm . It is stored in freezer (-5°C to -30°C) and protected from light .Aplicaciones Científicas De Investigación
Mitochondrial Membrane Potential Indicator
TMRE is a cell-permeant, cationic, red-orange fluorescent dye that is readily sequestered by active mitochondria . It is used as a potential-sensitive probe for measuring membrane potential changes in mitochondria . The strength of the fluorescence signal in mitochondria is used to assess cell viability .
Cell Viability Assessment
TMRE is used to assess cell viability. Due to the polarization of the mitochondrial membrane, TMRE is taken up into healthy mitochondria. However, when the membrane is depolarized, as in apoptosis, it is not taken up or is released from the mitochondria .
Cell Structure Analysis
TMRE is used in cell structure analysis. It helps in visualizing and imaging cellular mitochondria .
Cell Proliferation & Function Study
TMRE is used in the study of cell proliferation and function. It provides valuable insights into how cells grow and function .
High Glucose Effects Study
TMRE is used to study the effects of high glucose in inducing mitochondrial morphology and metabolic changes .
Fullerene C60 Penetration Study
TMRE is also used to study Fullerene C60 penetration into Leukemic Cells and the subsequent photoinduced Cytotoxic Effects .
Mecanismo De Acción
Target of Action
Tetramethylrhodamine Ethyl Ester Perchlorate, also known as TMRE, is a cell-permeant, cationic, red-orange fluorescent dye . The primary target of TMRE is the mitochondria in cells . It is readily sequestered by active mitochondria .
Mode of Action
TMRE is a positively charged rhodamine dye that selectively localizes in mitochondria . It is widely used to determine mitochondrial membrane potential . Therefore, the transmembrane distribution of this dye is directly related to the membrane potential .
Biochemical Pathways
TMRE operates within the biochemical pathway of mitochondrial function. In normal conditions, the interior of the mitochondria contains a large number of negative charges . As a cationic probe, TMRE can aggregate in the mitochondrial matrix after entering the cell, emitting bright orange-red fluorescence . When apoptosis occurs in the cell, the mitochondrial membrane potential is lost, the mitochondrial permeability transition pore (MPTP) remains open, and TMRE is released into the cytoplasm, resulting in a significant decrease in orange-red fluorescence intensity in the mitochondria .
Pharmacokinetics
It is known that tmre is a cell-permeant compound , suggesting that it can readily cross cell membranes to reach its target, the mitochondria
Result of Action
The action of TMRE results in the generation of bright orange-red fluorescence in active mitochondria . This fluorescence can be used to assess mitochondrial function and membrane potential . When apoptosis occurs, the mitochondrial membrane potential is lost, leading to a significant decrease in the orange-red fluorescence intensity within the mitochondria .
Safety and Hazards
Direcciones Futuras
TMRE is being used in research to improve the accuracy of flow cytometric assessment of mitochondrial membrane potential in hematopoietic stem and progenitor cells through the inhibition of efflux pumps . It is also used to study how oocytes maintain ROS-free mitochondrial metabolism by suppressing complex I .
Propiedades
IUPAC Name |
[6-(dimethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N2O3.ClHO4/c1-6-30-26(29)20-10-8-7-9-19(20)25-21-13-11-17(27(2)3)15-23(21)31-24-16-18(28(4)5)12-14-22(24)25;2-1(3,4)5/h7-16H,6H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAOBNBFGNQAEJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376365 | |
| Record name | Tetramethylrhodamine ethyl ester perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylrhodamine ethyl ester perchlorate | |
CAS RN |
115532-52-0 | |
| Record name | Xanthylium, 3,6-bis(dimethylamino)-9-[2-(ethoxycarbonyl)phenyl]-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115532-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylrhodamine ethyl ester perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylrhodamine ethyl ester perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



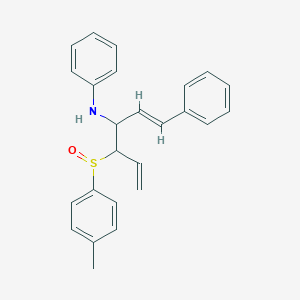
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
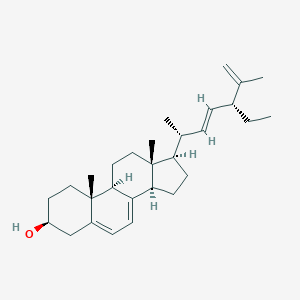
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)

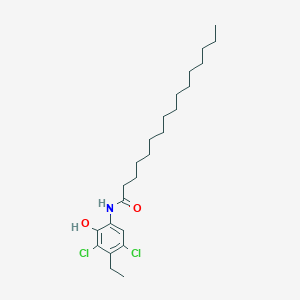
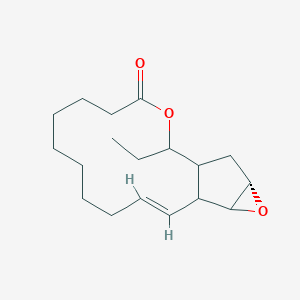
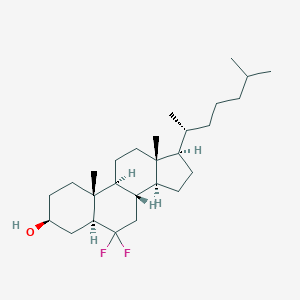

![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
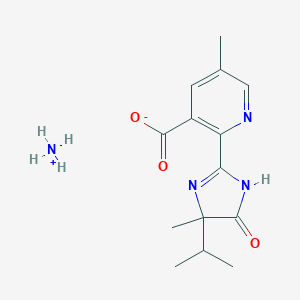

![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)
